The synthesis of 1-ethyl-3-methylimidazolium trifluoroacetate involves a straightforward reaction between 1-ethyl-3-methylimidazolium bromide and silver trifluoroacetate. The reaction can be summarized as follows:
The molecular structure of 1-ethyl-3-methylimidazolium trifluoroacetate can be described as follows:
The imidazolium ring is planar, allowing for effective π-stacking interactions, while the trifluoroacetate anion provides strong hydrogen bonding capabilities due to its electronegative fluorine atoms .
1-Ethyl-3-methylimidazolium trifluoroacetate participates in various chemical reactions, particularly as a catalyst in organic transformations. Some notable reactions include:
Reactions involving this ionic liquid often require specific conditions such as temperature control and solvent selection to optimize yield and efficiency.
The mechanism by which 1-ethyl-3-methylimidazolium trifluoroacetate operates in catalysis involves several key steps:
1-Ethyl-3-methylimidazolium trifluoroacetate exhibits several distinctive physical and chemical properties:
This compound is soluble in various organic solvents but shows limited solubility in water due to its hydrophobic characteristics imparted by the ethyl group.
1-Ethyl-3-methylimidazolium trifluoroacetate finds applications across multiple scientific domains:
Research continues into optimizing its use in asymmetric synthesis and exploring new applications in nanotechnology and environmental science.
1-Ethyl-3-methylimidazolium trifluoroacetate is systematically named as 1-ethyl-3-methylimidazolium 2,2,2-trifluoroacetate under IUPAC conventions. Its common abbreviation, [EMIM][TFA], reflects its cation-anion pairing. Alternative designations include 1-ethyl-3-methylimidazolium trifluoroacetate (CAS Registry Number: 174899-65-1) and the SMILES notation [O-]C(=O)C(F)(F)F.CCn1cc[n+](C)c1
[3] [4] [6]. The molecular formula is C₈H₁₁F₃N₂O₂, with a molar mass of 224.18 g/mol. Structurally, it comprises a heteroaromatic imidazolium cation (1-ethyl-3-methylimidazolium) and a trifluoroacetate anion (CF₃COO⁻). Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Density | 1.29–1.31 g/cm³ | 25°C | [6] [10] |
Viscosity | 28.7 cP | 25°C | [10] |
Refractive Index | 1.44 | 20°C | [6] |
Conductivity | 7.02 mS/cm | 25°C | [10] |
Melting Point | -14°C | — | [10] |
The trifluoroacetate anion contributes to enhanced hydrogen-bonding capacity and hydrophilicity, distinguishing it from non-fluorinated analogs [3] [6].
Two principal routes dominate the synthesis of 1-ethyl-3-methylimidazolium trifluoroacetate:
Table 2: Comparison of Synthetic Pathways
Method | Advantages | Disadvantages | Purity Outcome |
---|---|---|---|
Quaternization | Single-step reaction | Impurity formation (esters, acids) | ≤93% [6] |
Metathesis (Ag⁺) | High-purity product | High cost; Silver contamination risk | >99% [8] |
Metathesis (Resin) | Solvent-free; Scalable | Longer reaction times | ≥97% [6] |
Metathesis remains preferred for high-purity demands, particularly in electrochemical applications where halide traces impede performance [6] [8].
Recent advances emphasize solvent-free synthesis to eliminate volatile organic solvents. High-pressure reactors (>5 bar) facilitate direct reaction between 1-methylimidazole and ethyl trifluoroacetate at 60–80°C, compressing reaction times to ≤4 hours. This method enhances atom economy and reduces water content to ≤500 ppm, critical for hygroscopic ionic liquids [6]. Post-synthesis, iterative vacuum drying (70°C, <10 Pa) ensures residual water levels comply with industrial standards (e.g., ≤500 ppm for catalysis) [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: